In-Depth Technical Guide to rac 1-Oleoyl-2,3-isopropylidieneglycerol: Structure, Synthesis, and Applications
In-Depth Technical Guide to rac 1-Oleoyl-2,3-isopropylidieneglycerol: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of rac 1-Oleoyl-2,3-isopropylidieneglycerol, a key synthetic intermediate in lipid chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical, field-proven insights.
Introduction: A Versatile Building Block in Lipid Synthesis
rac 1-Oleoyl-2,3-isopropylidieneglycerol, also known as (Z)-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) octadec-9-enoate, is a protected form of the monoglyceride 1-oleoyl-rac-glycerol. The isopropylidene group serves as a protecting group for the sn-2 and sn-3 hydroxyl groups of the glycerol backbone, allowing for selective chemical modifications at the sn-1 position. This strategic protection is fundamental in the regioselective synthesis of complex glycerolipids, including di- and triglycerides with defined fatty acid composition, as well as various phospholipids. Its utility is particularly pronounced in the development of structured lipids for pharmaceutical, nutraceutical, and cosmetic applications.
The oleoyl moiety, a monounsaturated omega-9 fatty acid, imparts fluidity and specific biochemical properties to the resulting lipid structures. The racemic nature of the glycerol backbone at the C2 position means that this particular intermediate is a mixture of two enantiomers.
Chemical Structure and Physicochemical Properties
The chemical structure of rac 1-Oleoyl-2,3-isopropylidieneglycerol consists of a glycerol backbone where the hydroxyl groups at positions 2 and 3 are protected as an isopropylidene ketal. The primary hydroxyl group at position 1 is esterified with oleic acid.
Key Structural Features:
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Glycerol Backbone: A three-carbon chain providing the fundamental structure.
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Oleoyl Group: An 18-carbon monounsaturated fatty acyl chain with a cis double bond at the 9th position (18:1n-9), attached via an ester linkage.
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Isopropylidene Ketal: A five-membered dioxolane ring formed by the reaction of the sn-2 and sn-3 hydroxyls of glycerol with acetone. This protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₄O₄ | [1] |
| Molecular Weight | 396.60 g/mol | [1] |
| Appearance | Pale Yellow Oil | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [1] |
| Synonyms | (E)-9-Octadecenoic Acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Ester | [1] |
Synthesis of rac 1-Oleoyl-2,3-isopropylidieneglycerol
The synthesis of rac 1-Oleoyl-2,3-isopropylidieneglycerol is a two-step process that begins with the protection of the glycerol backbone, followed by the esterification with oleic acid.
Step 1: Synthesis of the Precursor, rac-1,2-Isopropylideneglycerol (Solketal)
The precursor, commonly known as solketal, is synthesized by the acid-catalyzed ketalization of glycerol with acetone.[2][3] This reaction is a prime example of green chemistry, often utilizing byproduct glycerol from biodiesel production.[4]
Step 2: Esterification of Solketal with Oleic Acid
The hydroxyl group of solketal is then esterified with oleic acid to yield the final product. An efficient method for this is the direct esterification using an acid catalyst, which avoids the need for harsh solvents and reagents.[5][6]
Experimental Protocol: Acid-Catalyzed Esterification [5]
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, charge oleic acid (1.0 molar equivalent), solketal (1.5 molar equivalents), and p-toluenesulfonic acid (PTSA) (5% w/w with respect to oleic acid).
-
Reaction: Heat the mixture to 60°C and stir vigorously for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture and neutralize the PTSA catalyst by adding a saturated solution of sodium carbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and partition between chloroform and water. Extract the aqueous layer three times with chloroform.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure rac 1-Oleoyl-2,3-isopropylidieneglycerol.
The use of an acid catalyst like PTSA is effective, and under these anhydrous conditions, the isopropylidene protecting group remains intact.[5][7]
Caption: Synthesis workflow for rac 1-Oleoyl-2,3-isopropylidieneglycerol.
Analytical Characterization
The structural integrity and purity of rac 1-Oleoyl-2,3-isopropylidieneglycerol are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides key diagnostic signals. Expected chemical shifts (in CDCl₃) include:
-
Multiplets around 5.3 ppm corresponding to the olefinic protons of the oleoyl chain.
-
A multiplet for the methine proton on the glycerol backbone (C2).
-
Multiplets for the methylene protons adjacent to the ester and ether linkages on the glycerol backbone.
-
A triplet for the alpha-methylene protons of the oleoyl chain.
-
Singlets for the two methyl groups of the isopropylidene protector.
-
A series of multiplets for the aliphatic protons of the oleoyl chain.
-
A terminal methyl group of the oleoyl chain appearing as a triplet.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Key signals include:
-
A peak for the ester carbonyl carbon.
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Signals for the olefinic carbons of the oleoyl chain.
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A signal for the ketal carbon of the isopropylidene group.
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Signals for the carbons of the glycerol backbone.
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Distinct signals for the two methyl carbons of the isopropylidene group.
-
A series of signals for the aliphatic carbons of the oleoyl chain.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. In techniques like electrospray ionization (ESI), the molecule is often detected as an adduct, such as [M+Na]⁺ or [M+NH₄]⁺. Collision-induced dissociation (CID) of the parent ion typically results in the neutral loss of the fatty acyl group, providing evidence for the identity of the esterified fatty acid.[8]
Caption: Quality control workflow for rac 1-Oleoyl-2,3-isopropylidieneglycerol.
Applications in Research and Drug Development
The primary application of rac 1-Oleoyl-2,3-isopropylidieneglycerol is as a versatile intermediate in the synthesis of complex lipids. The isopropylidene protecting group allows for precise chemical manipulations, which is crucial in drug development, particularly in the formulation of lipid-based drug delivery systems.
Synthesis of Structured Lipids:
By removing the isopropylidene group under mild acidic conditions, 1-oleoyl-rac-glycerol is obtained.[9] The free hydroxyl groups at the sn-2 and sn-3 positions can then be esterified with other fatty acids to produce structured di- and triglycerides with defined compositions. These structured lipids are of great interest in creating functional foods and specialized nutritional supplements.
Role in Lipid Nanoparticle (LNP) Formulation:
While not typically a final component in LNPs, the derivatives of rac 1-Oleoyl-2,3-isopropylidieneglycerol, such as 1-oleoyl-rac-glycerol (a monoacylglycerol), can be used as "helper lipids" in LNP formulations.[10] Helper lipids are crucial for the overall structure and stability of the nanoparticle and can facilitate the endosomal escape of the nucleic acid cargo.[11] The specific properties of the oleoyl chain can influence the fluidity and fusogenicity of the lipid bilayer of the LNP.
Caption: Key applications of rac 1-Oleoyl-2,3-isopropylidieneglycerol.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling rac 1-Oleoyl-2,3-isopropylidieneglycerol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area to avoid inhalation of any aerosols or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
rac 1-Oleoyl-2,3-isopropylidieneglycerol is a valuable and versatile intermediate in lipid synthesis. Its protected glycerol backbone allows for the regioselective introduction of an oleoyl group, paving the way for the creation of a wide array of complex and structured lipids. For researchers and professionals in drug development and lipid science, a thorough understanding of its synthesis, characterization, and handling is essential for leveraging its full potential in the creation of novel lipid-based technologies.
References
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Perosa, A., Noè, M., & Selva, M. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules, 21(2), 143. Available from: [Link]
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PubChem. (n.d.). 1-Oleoyl-2,3-dipalmitoyl-rac-glycerol. Retrieved from [Link]
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Chemsrc. (2025, August 27). CAS#:127592-95-4 | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol. Retrieved from [Link]
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Mihnea, D., et al. (2015). Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives. Revista de Chimie, 66(10), 1636-1641. Available from: [Link]
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Han, X., & Gross, R. W. (2005). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of Lipid Research, 46(1), 154-161. Available from: [Link]
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ScienceLab.com. (2011, October 3). Material Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2016, January 30). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]
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E-Biochem. (n.d.). rac 1-Oleoyl-2,3-isopropylidieneglycerol. Retrieved from [Link]
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Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(3), 139-152. Available from: [Link]
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Nanda, M. R., Yuan, Z., Qin, W., & Chun, C. (2016). Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin. Catalysis Today, 269, 101-107. Available from: [Link]
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ResearchGate. (n.d.). Fragmentation Patterns of Glycerolipids. Retrieved from [Link]
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Kanda, P., & Wells, M. A. (1980). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Journal of Lipid Research, 21(2), 257-258. Available from: [Link]
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Paunovska, K., et al. (2022). Lipid nanoparticles: Composition, formulation, and application. Advanced Drug Delivery Reviews, 188, 114429. Available from: [Link]
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GLACONCHEMIE. (n.d.). GLYCASOL® / ISOPROPYLIDENE GLYCEROL. Retrieved from [Link]
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GLACONCHEMIE. (n.d.). GLYCASOL® / ISOPROPYLIDENE GLYCEROL. Retrieved from [Link]
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Rademacker, S., et al. (2025). The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery. European Journal of Pharmaceutical Sciences, 212, 107182. Available from: [Link]
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Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(3), 139-152. Available from: [Link]
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Haryanto, A., et al. (2016). Solketal Production by Glycerol Acetalization Using Amberlyst-15 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 11(2), 227-234. Available from: [Link]
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Jeevanraman, S., & Vigneswari, R. (2024). Solid lipid nanoparticle (SLN) : Preparation, characterization and applications. World Journal of Pharmaceutical Research, 13(1), 507-525. Available from: [Link]
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Suriyaprapadilok, N., & Kitiyanan, B. (2011). Synthesis of Solketal from Glycerol and Its Reaction with Benzyl Alcohol. Energy Procedia, 9, 63-69. Available from: [Link]
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